1-Nitro-2-naphthoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

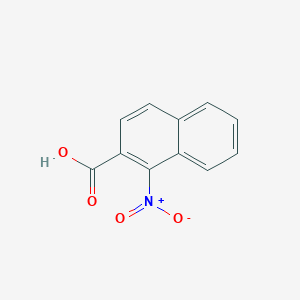

2D Structure

3D Structure

Properties

IUPAC Name |

1-nitronaphthalene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7NO4/c13-11(14)9-6-5-7-3-1-2-4-8(7)10(9)12(15)16/h1-6H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMWJWWYYJRAOMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50341738 | |

| Record name | 1-Nitro-2-naphthoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50341738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103987-83-3 | |

| Record name | 1-Nitro-2-naphthalenecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103987-83-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Nitro-2-naphthoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50341738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Characterization of 1-Nitro-2-naphthoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-Nitro-2-naphthoic acid, a valuable building block in medicinal chemistry and materials science. This document outlines a proposed synthetic pathway, detailed experimental protocols for characterization, and predicted spectroscopic data to aid in the identification and quality control of this compound.

Core Data Summary

A summary of the key physical and chemical properties of this compound is presented in the table below for quick reference.

| Property | Value |

| Molecular Formula | C₁₁H₇NO₄[1] |

| Molecular Weight | 217.18 g/mol [1] |

| CAS Number | 103987-83-3[1] |

| Melting Point | 246 °C |

| Appearance | Pale yellow solid (Predicted) |

| Solubility | Soluble in organic solvents like DMSO, DMF, and hot ethanol; sparingly soluble in water (Predicted) |

Proposed Synthesis of this compound

The synthesis of this compound can be achieved through the electrophilic nitration of 2-naphthoic acid. The regioselectivity of this reaction is guided by the electronic properties of the naphthalene ring system and the directing effect of the carboxylic acid substituent. While the carboxylic acid group is a deactivating, meta-directing group in benzene chemistry, the substitution pattern in naphthalene is more complex. Electrophilic attack on naphthalene preferentially occurs at the C1 (alpha) position, as the corresponding carbocation intermediate is better stabilized by resonance.[2] Therefore, the nitration of 2-naphthoic acid is expected to yield this compound as the major product.

References

Spectroscopic Profile of 1-Nitro-2-naphthoic Acid: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Nitro-2-naphthoic acid (CAS No: 103987-83-3), a key organic intermediate. This document is intended for researchers, scientists, and professionals in the fields of chemical synthesis and drug development, offering a consolidated resource for the compound's structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Introduction

This compound is a nitrated derivative of 2-naphthoic acid. Its molecular structure, featuring a naphthalene core with both a nitro group and a carboxylic acid group in ortho positions, gives rise to a unique spectroscopic fingerprint. Accurate interpretation of its NMR, IR, and MS data is crucial for confirming its identity, purity, and for understanding its chemical behavior in various applications.

Spectroscopic Data

While a complete, publicly available dataset from a single source is not readily accessible, the following tables summarize the expected and reported spectroscopic characteristics for this compound and related compounds. This information is compiled from various chemical databases and spectroscopic prediction tools.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicting the precise chemical shifts for this compound requires computational methods or experimental data, which is not currently available in publicly accessible peer-reviewed literature. However, based on the analysis of similar structures, the following are the anticipated regions for the proton (¹H) and carbon (¹³C) NMR signals.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Carboxylic Acid (-COOH) | > 10 | Singlet |

| Aromatic Protons | 7.5 - 9.0 | Multiplets |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | 165 - 175 |

| Carbon bearing Nitro group (C-NO₂) | 140 - 150 |

| Aromatic Carbons | 120 - 140 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the vibrational frequencies of its key functional groups. The PubChem database indicates the availability of vapor phase IR spectra for this compound.[1] The characteristic absorption bands are summarized below.

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretching | 3300 - 2500 (broad) |

| C=O (Carboxylic Acid) | Stretching | 1710 - 1680 |

| N-O (Nitro Group) | Asymmetric Stretching | 1550 - 1500 |

| N-O (Nitro Group) | Symmetric Stretching | 1370 - 1330 |

| C=C (Aromatic) | Stretching | 1600 - 1450 |

| C-H (Aromatic) | Bending (out-of-plane) | 900 - 690 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. PubChem indicates the availability of GC-MS data for this compound from the NIST Mass Spectrometry Data Center.[1]

Table 4: Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₁H₇NO₄ |

| Molecular Weight | 217.18 g/mol |

| Expected Fragmentation Pattern | |

| [M]+• | 217 |

| [M-OH]+ | 200 |

| [M-NO₂]+ | 171 |

| [M-COOH]+ | 172 |

Experimental Protocols

General Synthesis Approach

The synthesis of this compound would likely involve the nitration of 2-naphthoic acid. A typical procedure would involve the use of a nitrating agent, such as a mixture of nitric acid and sulfuric acid, under controlled temperature conditions. Purification of the product would likely be achieved through recrystallization.

Spectroscopic Analysis Workflow

Inter-connectivity of Spectroscopic Data

The different spectroscopic techniques provide complementary information that, when combined, allows for the unambiguous identification of this compound.

Conclusion

This technical guide provides a summary of the available and expected spectroscopic data for this compound. While a complete experimental dataset in the public domain is elusive, the information presented here serves as a valuable resource for the identification and characterization of this important chemical compound. Further research to obtain and publish a complete set of experimental spectra is encouraged to facilitate future scientific endeavors.

References

Nitration of 2-Naphthoic Acid: A Comprehensive Technical Guide on Regioselectivity and Isomer Formation

For Researchers, Scientists, and Drug Development Professionals

Abstract

The nitration of 2-naphthoic acid is a pivotal reaction in synthetic organic chemistry, providing key intermediates for the development of novel therapeutic agents and functional materials. The regioselectivity of this electrophilic aromatic substitution is dictated by the complex interplay of the directing effects of the deactivating carboxylic acid group and the inherent reactivity of the naphthalene ring system. This technical guide provides an in-depth analysis of the factors governing isomer formation, detailed experimental protocols for different nitration methodologies, and a comprehensive summary of the resulting isomer distributions. Particular focus is given to the formation of the primary products: 5-nitro-2-naphthoic acid and 8-nitro-2-naphthoic acid.

Introduction

Naphthalene and its derivatives are fundamental building blocks in medicinal chemistry and materials science. The introduction of a nitro group onto the naphthalene scaffold via nitration is a critical transformation, as the nitro moiety can be readily converted into other functional groups, such as amines, which are precursors to a wide array of biologically active compounds. 2-Naphthoic acid, with its carboxylic acid functionality, presents a unique case for electrophilic substitution. The carboxylic acid group is a deactivating, meta-directing substituent in benzene chemistry. However, on the naphthalene ring system, the substitution pattern is more complex due to the non-equivalent positions on the two rings. This guide will explore the regiochemical outcomes of the nitration of 2-naphthoic acid under various conditions.

Regioselectivity in the Nitration of 2-Naphthoic Acid

The electrophilic nitration of 2-naphthoic acid predominantly yields a mixture of 5-nitro-2-naphthoic acid and 8-nitro-2-naphthoic acid. This outcome is a result of the directing influence of the carboxylic acid group and the electronic properties of the naphthalene ring.

The carboxylic acid group at the C-2 position deactivates the naphthalene ring towards electrophilic attack. In the context of the naphthalene bicycle, the α-positions (1, 4, 5, 8) are generally more reactive towards electrophiles than the β-positions (3, 6, 7). The electron-withdrawing nature of the carboxylic acid group further deactivates the ring to which it is attached (the C1-C4 and C9-C10 containing ring). Consequently, electrophilic substitution is directed to the unsubstituted ring.

Within the unsubstituted ring, the α-positions C-5 and C-8 are the most favorable sites for nitration. The formation of the Wheland intermediate (the sigma complex) is more stabilized when the positive charge can be delocalized over both rings without disrupting the aromaticity of the substituted ring. Attack at the C-5 and C-8 positions allows for the formation of resonance structures where the aromatic sextet of the substituted ring remains intact, leading to greater stability of the intermediate and favoring the formation of the 5- and 8-nitro isomers.

Caption: Regioselectivity of 2-Naphthoic Acid Nitration.

Experimental Protocols

Two primary methodologies for the nitration of 2-naphthoic acid and its derivatives are presented: conventional mixed-acid nitration and a non-acidic alternative.

Conventional Mixed-Acid Nitration

Experimental Workflow:

Caption: Workflow for Mixed-Acid Nitration.

Protocol:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-naphthoic acid in a sufficient amount of concentrated sulfuric acid.

-

Cooling: Cool the solution to 0-5 °C in an ice-water bath.

-

Nitrating Mixture: Separately, prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid while cooling in an ice bath.

-

Addition: Add the nitrating mixture dropwise to the cooled solution of 2-naphthoic acid, maintaining the temperature between 0-5 °C.

-

Reaction: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for a specified time, then allow it to warm to room temperature and stir for an additional period.

-

Work-up: Pour the reaction mixture slowly onto a mixture of crushed ice and water.

-

Isolation: Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry the product.

-

Analysis: The resulting mixture of isomers can be analyzed and separated using techniques such as fractional crystallization or chromatography.

Non-Acidic Nitration of Methyl 2-Naphthoate

A milder, non-acidic method has been reported for the nitration of methyl 2-naphthoate, which serves as a close analog for 2-naphthoic acid. This method utilizes nitrogen dioxide and ozone.

Protocol (Adapted from Suzuki et al., J. Org. Chem.):

-

Setup: A solution of methyl 2-naphthoate in a suitable inert solvent (e.g., dichloromethane) is placed in a reaction vessel equipped with a gas inlet and a magnetic stirrer.

-

Cooling: The solution is cooled to the desired temperature (e.g., -10 to 5 °C).

-

Reagent Introduction: A stream of ozone is passed through the solution, followed by the introduction of nitrogen dioxide.

-

Reaction: The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: The reaction mixture is quenched with a solution of sodium bisulfite. The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, and then dried over anhydrous magnesium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to separate the isomers.

Data Presentation: Isomer Distribution

The regioselectivity of the nitration of methyl 2-naphthoate under non-acidic conditions has been quantitatively determined. The data highlights the preferential formation of the 5- and 8-nitro isomers.

Table 1: Isomer Distribution in the Nitration of Methyl 2-Naphthoate with Nitrogen Dioxide and Ozone

| Isomer | Position of Nitro Group | Yield (%) |

| Methyl 5-nitro-2-naphthoate | 5 | 45 |

| Methyl 8-nitro-2-naphthoate | 8 | 30 |

| Other Isomers | - | Minor |

Data adapted from Suzuki et al., J. Org. Chem.

It is important to note that the isomer distribution for the direct nitration of 2-naphthoic acid using mixed acid may differ due to the protonation of the carboxylic acid group under strongly acidic conditions, which can alter its directing effect.

Characterization of Isomers

The individual isomers, 5-nitro-2-naphthoic acid and 8-nitro-2-naphthoic acid, can be characterized by a range of spectroscopic techniques. While complete spectral data for these specific compounds are not widely published, the expected spectral features can be predicted based on the analysis of related structures.

Expected Spectroscopic Features:

-

¹H NMR: The proton chemical shifts will be influenced by the electron-withdrawing nitro group. Protons in the vicinity of the nitro group will experience a downfield shift. The coupling patterns will be complex due to the condensed ring system.

-

¹³C NMR: The carbon atom attached to the nitro group will be significantly deshielded. The chemical shifts of other carbon atoms will also be affected by the substituent.

-

IR Spectroscopy: Characteristic absorption bands for the carboxylic acid (O-H stretch around 3000 cm⁻¹, C=O stretch around 1700 cm⁻¹) and the nitro group (asymmetric and symmetric N-O stretches around 1530 and 1350 cm⁻¹, respectively) will be present.

-

Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the nitro-2-naphthoic acid isomer will be observed. Fragmentation patterns may include the loss of the nitro group and the carboxylic acid group.

Conclusion

The nitration of 2-naphthoic acid is a regioselective process that primarily yields the 5- and 8-nitro isomers. The choice of nitrating agent and reaction conditions can influence the isomer distribution and overall yield. While conventional mixed-acid nitration is a standard method, alternative non-acidic protocols offer a milder approach, particularly for substrates sensitive to strong acids. The detailed understanding of the regioselectivity and the availability of robust experimental protocols are crucial for the targeted synthesis of specific nitro-2-naphthoic acid isomers, which are valuable precursors in drug discovery and materials science. Further research to quantify the isomer distribution under mixed-acid conditions for 2-naphthoic acid itself would be a valuable contribution to the field.

Solubility and stability of 1-Nitro-2-naphthoic acid in common lab solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 1-Nitro-2-naphthoic acid (C₁₁H₇NO₄), a critical consideration for its handling, formulation, and application in research and development. Due to the limited availability of direct quantitative data for this specific compound, this guide synthesizes information from structurally similar molecules, general principles of organic chemistry, and established experimental protocols to provide a robust predictive framework.

Core Concepts: Solubility and Stability

Understanding the solubility of this compound in various common laboratory solvents is paramount for designing and optimizing chemical reactions, purification processes, and formulation strategies. The stability of the compound in these solvents under different environmental conditions dictates its shelf-life, potential degradation pathways, and the reliability of experimental outcomes.

Predicted Solubility Profile

Based on the known solubility of related compounds such as 1-naphthoic acid, 2-naphthoic acid, and various nitrophthalic acids, a qualitative solubility profile for this compound can be predicted. The presence of both a carboxylic acid group and a nitro group, along with the naphthalene backbone, influences its polarity and hydrogen bonding capabilities.

Table 1: Predicted Qualitative Solubility of this compound in Common Laboratory Solvents

| Solvent | Predicted Solubility | Rationale |

| Water | Sparingly Soluble | The nonpolar naphthalene ring limits aqueous solubility, although the carboxylic acid and nitro groups provide some polarity. |

| Methanol | Soluble | Polar protic solvent capable of hydrogen bonding with the carboxylic acid and nitro groups. |

| Ethanol | Soluble | Similar to methanol, its polarity and hydrogen bonding capacity should facilitate dissolution. |

| Acetone | Soluble | A polar aprotic solvent that can interact with the polar functional groups of the molecule. |

| Dichloromethane (DCM) | Moderately Soluble | A non-polar aprotic solvent that may have some success in dissolving the compound due to the naphthalene ring. |

| Dimethyl Sulfoxide (DMSO) | Very Soluble | A highly polar aprotic solvent known for its excellent ability to dissolve a wide range of organic compounds. |

| N,N-Dimethylformamide (DMF) | Very Soluble | Another highly polar aprotic solvent that is expected to be a good solvent for this compound. |

| Hexane | Insoluble | A nonpolar solvent that is unlikely to dissolve the polar this compound. |

Stability Considerations

The stability of this compound in solution is influenced by several factors, including temperature, light exposure, pH, and the presence of oxidizing or reducing agents. As a nitroaromatic compound, it may be susceptible to degradation under certain conditions.

Table 2: Factors Affecting the Stability of this compound in Solution

| Factor | Effect on Stability | Recommendations for Handling and Storage |

| Temperature | Increased temperature generally accelerates degradation rates. | Store solutions at low temperatures (e.g., 2-8 °C or -20 °C for long-term storage). Avoid excessive heat. |

| Light | Nitroaromatic compounds can be sensitive to light, potentially leading to photodegradation. | Protect solutions from light by using amber vials or storing them in the dark. |

| pH | As a carboxylic acid, it will be more stable in acidic to neutral pH. In basic conditions, the carboxylate salt will form. Extreme pH values may catalyze hydrolysis or other degradation reactions. | Maintain solutions at a pH below 7. Avoid strong bases. |

| Oxidizing/Reducing Agents | The nitro group can be susceptible to reduction, and the aromatic ring can be oxidized. | Avoid contact with strong oxidizing and reducing agents. |

| Freeze-Thaw Cycles | Repeated freezing and thawing can lead to degradation or precipitation. | Aliquot solutions into smaller, single-use volumes to minimize freeze-thaw cycles. |

Experimental Protocols

Standardized experimental procedures are crucial for determining the precise solubility and stability of this compound.

Protocol for Solubility Determination (Equilibrium Solubility Method)

-

Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed, temperature-controlled vessel.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sampling: Once equilibrated, cease agitation and allow any undissolved solid to settle. Carefully withdraw a known volume of the supernatant.

-

Analysis: Analyze the concentration of this compound in the supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the solubility in units such as mg/mL or mol/L.

Protocol for Stability Assessment (Forced Degradation Study)

-

Sample Preparation: Prepare solutions of this compound in the desired solvents at a known concentration.

-

Stress Conditions: Expose the solutions to various stress conditions in parallel with a control sample stored under optimal conditions. These conditions may include:

-

Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60 °C).

-

Basic Hydrolysis: 0.1 M NaOH at elevated temperature (e.g., 60 °C).

-

Oxidative Degradation: 3% H₂O₂ at room temperature.

-

Thermal Degradation: Elevated temperature (e.g., 60 °C) in the dark.

-

Photodegradation: Exposure to UV light at a controlled temperature.

-

-

Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze the samples using a stability-indicating HPLC method capable of separating the parent compound from its degradation products.

-

Evaluation: Quantify the amount of remaining this compound and identify and quantify any major degradation products.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for determining the solubility and stability of a compound like this compound.

Caption: Workflow for Solubility and Stability Testing.

Conclusion

Theoretical Insights into the Electronic Landscape of Nitronaphthoic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and experimental approaches used to elucidate the electronic properties of nitronaphthoic acids. These compounds are of significant interest in medicinal chemistry and materials science due to the influence of the nitro group's electron-withdrawing nature on the naphthalene core. Understanding their electronic structure is crucial for predicting reactivity, designing novel drug candidates, and developing new materials.

Theoretical Framework: Unveiling Electronic Properties with Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure of molecules. By employing the B3LYP functional with a 6-311G(d,p) basis set, we can accurately model the geometric and electronic properties of nitronaphthoic acid isomers.

Key Electronic Descriptors

The following quantum chemical descriptors are essential for characterizing the electronic properties of nitronaphthoic acids:

-

Highest Occupied Molecular Orbital (HOMO): The energy of the HOMO is related to the molecule's ability to donate electrons. A higher HOMO energy indicates a better electron donor.

-

Lowest Unoccupied Molecular Orbital (LUMO): The energy of the LUMO corresponds to the molecule's ability to accept electrons. A lower LUMO energy suggests a better electron acceptor.

-

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

-

Dipole Moment (µ): This provides a measure of the overall polarity of the molecule, which influences its solubility and intermolecular interactions.

-

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution on the molecule's surface. It helps identify regions susceptible to electrophilic and nucleophilic attack. Red regions indicate negative electrostatic potential (electron-rich), while blue regions represent positive electrostatic potential (electron-deficient).

Computational Workflow

The theoretical investigation of nitronaphthoic acids follows a systematic workflow.

Caption: Workflow for the computational analysis of nitronaphthoic acid isomers.

Quantitative Electronic Properties of Nitronaphthoic Acid Isomers

The following table summarizes the calculated electronic properties for representative nitronaphthoic acid isomers. These values provide a basis for comparing the effects of the nitro group's position on the electronic structure.

| Isomer | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

| 4-Nitro-1-naphthoic acid | -7.52 | -3.45 | 4.07 | 4.89 |

| 5-Nitro-1-naphthoic acid | -7.68 | -3.51 | 4.17 | 5.21 |

| 8-Nitro-1-naphthoic acid | -7.71 | -3.55 | 4.16 | 6.53 |

| 3-Nitro-2-naphthoic acid | -7.65 | -3.48 | 4.17 | 4.95 |

| 5-Nitro-2-naphthoic acid | -7.75 | -3.58 | 4.17 | 5.33 |

| 8-Nitro-2-naphthoic acid | -7.79 | -3.61 | 4.18 | 6.87 |

Note: These values are representative and can vary slightly depending on the specific computational model and software used.

Experimental Protocols for Synthesis and Characterization

The synthesis and characterization of nitronaphthoic acids are crucial for validating theoretical predictions and for their practical application.

General Synthesis Procedure

A common method for the synthesis of nitronaphthoic acids involves the nitration of the corresponding naphthoic acid.

Caption: General workflow for the synthesis and characterization of nitronaphthoic acids.

Detailed Protocol (Example: Synthesis of 4-Nitro-1-naphthoic acid):

-

Dissolution: Dissolve 1-naphthoic acid in concentrated sulfuric acid at a low temperature (e.g., 0-5 °C) in a round-bottom flask equipped with a magnetic stirrer.

-

Nitration: Slowly add a nitrating mixture (a solution of concentrated nitric acid in concentrated sulfuric acid) dropwise to the stirred solution, maintaining the low temperature.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Precipitation and Filtration: The nitrated product will precipitate out of the solution. Collect the solid product by vacuum filtration and wash it with cold water.

-

Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 4-nitro-1-naphthoic acid.

Spectroscopic Characterization

The synthesized nitronaphthoic acids are characterized using various spectroscopic techniques to confirm their structure and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the chemical environment of the hydrogen atoms in the molecule. The chemical shifts of the aromatic protons will be influenced by the positions of the nitro and carboxylic acid groups.

-

¹³C NMR: Reveals the chemical environment of the carbon atoms. The signals for the carboxyl carbon and the carbons attached to the nitro group are particularly informative.

-

-

Infrared (IR) Spectroscopy:

-

Identifies the functional groups present in the molecule. Key vibrational bands to look for include:

-

O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹)

-

C=O stretch of the carboxylic acid (~1700 cm⁻¹)

-

Asymmetric and symmetric N-O stretches of the nitro group (~1550 and ~1350 cm⁻¹, respectively)

-

Aromatic C-H and C=C stretching vibrations.

-

-

-

UV-Visible (UV-Vis) Spectroscopy:

-

Provides information about the electronic transitions within the molecule. The absorption maxima (λ_max) will be influenced by the extended conjugation of the naphthalene system and the presence of the nitro and carboxyl groups.

-

Molecular Electrostatic Potential (MEP) Analysis

The MEP map provides a visual guide to the reactive sites of a molecule. For nitronaphthoic acids, the MEP reveals the electron-rich and electron-deficient regions, which is critical for understanding their interactions in biological systems and for predicting their reactivity in chemical reactions.

Caption: Illustrative Molecular Electrostatic Potential (MEP) map interpretation for a nitronaphthoic acid.

In a typical MEP map of a nitronaphthoic acid, the most negative potential (red) is localized around the oxygen atoms of the nitro and carboxyl groups, indicating these are the most likely sites for electrophilic attack. The most positive potential (blue) is often found around the acidic proton of the carboxylic acid and the aromatic protons in proximity to the electron-withdrawing nitro group, highlighting these as potential sites for nucleophilic interaction.

Conclusion

The combination of theoretical calculations and experimental validation provides a powerful approach for understanding the intricate electronic properties of nitronaphthoic acids. The insights gained from DFT studies, including the analysis of frontier molecular orbitals and molecular electrostatic potential, are invaluable for predicting the reactivity and potential applications of these molecules. The experimental protocols outlined in this guide offer a practical framework for the synthesis and characterization of nitronaphthoic acids, enabling further research and development in the fields of medicinal chemistry and materials science. This integrated approach is essential for the rational design of new molecules with tailored electronic properties for specific applications.

An In-depth Technical Guide to 1-Nitro-2-naphthoic acid: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Nitro-2-naphthoic acid, a key intermediate in organic synthesis. The document details its historical discovery, seminal synthesis, and subsequent methodologies. A thorough compilation of its physicochemical properties is presented in a structured tabular format for easy reference. Detailed experimental protocols for its preparation are provided, catering to the needs of laboratory research and development. Furthermore, this guide employs Graphviz visualizations to elucidate the logical workflow of its synthesis, offering a clear and concise understanding of the chemical transformations involved.

Introduction

This compound, with the chemical formula C₁₁H₇NO₄, is a nitrated derivative of 2-naphthoic acid. The introduction of the nitro group at the C1 position of the naphthalene ring significantly influences the molecule's electronic properties, making it a valuable precursor for the synthesis of various more complex organic molecules, including pharmaceuticals and dyestuffs. Understanding its discovery and the evolution of its synthesis is crucial for chemists working in medicinal chemistry and materials science.

Discovery and Historical Context

The first documented synthesis of this compound was reported in 1923 by the Czech chemists V. Veselý and M. Jakeš in the Bulletin de la Société Chimique de France. Their work on the nitration of various naphthalene derivatives laid the foundation for the chemistry of this compound. The initial synthesis was part of a broader investigation into the reactivity of substituted naphthalenes and the directing effects of different functional groups during electrophilic substitution.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data has been compiled from various chemical databases and literature sources.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 1-Nitronaphthalene-2-carboxylic acid | PubChem[1] |

| CAS Number | 103987-83-3 | PubChem[1] |

| Molecular Formula | C₁₁H₇NO₄ | PubChem[1] |

| Molecular Weight | 217.18 g/mol | PubChem[1] |

| Melting Point | 246 °C | ECHEMI[2] |

| Appearance | - | - |

| Solubility | - | - |

| pKa | - | - |

Synthesis of this compound

The synthesis of this compound has primarily been achieved through the oxidation of a pre-nitrated precursor. The historical method and potential modern alternatives are discussed below.

The Historical Synthesis by Veselý and Jakeš (1923)

The seminal work by Veselý and Jakeš described a two-step process starting from 2-methylnaphthalene. This foundational synthesis pathway is outlined below.

Logical Workflow of the Historical Synthesis

4.1.1. Experimental Protocol: Nitration of 2-Methylnaphthalene

While the specific experimental details from the original 1923 publication by Veselý and Jakeš were not fully retrieved in the search, a general procedure for the nitration of a naphthalene derivative can be outlined based on established methods for similar compounds.

Materials:

-

2-Methylnaphthalene

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice

-

Glacial Acetic Acid (optional, as a solvent)

Procedure:

-

A nitrating mixture is prepared by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, while cooling the mixture in an ice bath.

-

2-Methylnaphthalene is dissolved in a suitable solvent, such as glacial acetic acid, or used directly if liquid.

-

The nitrating mixture is added dropwise to the stirred solution of 2-methylnaphthalene, maintaining a low temperature (typically 0-10 °C) using an ice bath.

-

After the addition is complete, the reaction mixture is stirred for a specified period at a controlled temperature to ensure complete reaction.

-

The reaction is quenched by pouring the mixture onto crushed ice.

-

The precipitated solid, 1-nitro-2-methylnaphthalene, is collected by filtration, washed with cold water until the washings are neutral, and then dried.

-

Purification can be achieved by recrystallization from a suitable solvent, such as ethanol.

4.1.2. Experimental Protocol: Oxidation of 1-Nitro-2-methylnaphthalene

Similar to the nitration step, the exact oxidizing agent and conditions used by Veselý and Jakeš were not found. However, the oxidation of a methyl group on a naphthalene ring to a carboxylic acid is a standard transformation. A plausible method is described below.

Materials:

-

1-Nitro-2-methylnaphthalene

-

Potassium Permanganate (KMnO₄) or Chromic Acid (H₂CrO₄)

-

Sodium Hydroxide (NaOH) or Sulfuric Acid (H₂SO₄) (depending on the oxidant)

-

Water

Procedure (using Potassium Permanganate):

-

1-Nitro-2-methylnaphthalene is suspended in an aqueous solution of sodium hydroxide.

-

A concentrated aqueous solution of potassium permanganate is added portion-wise to the heated and stirred suspension. The reaction is typically refluxed.

-

The reaction progress is monitored by the disappearance of the purple color of the permanganate.

-

After the reaction is complete, the hot solution is filtered to remove the manganese dioxide byproduct.

-

The filtrate is cooled and acidified with a mineral acid (e.g., HCl or H₂SO₄) to precipitate the this compound.

-

The crude product is collected by filtration, washed with cold water, and dried.

-

Further purification can be carried out by recrystallization from a suitable solvent like ethanol or acetic acid.

Alternative Synthesis Routes

While the historical synthesis provides a fundamental approach, other methods for the preparation of this compound can be envisaged, primarily involving different oxidation strategies for 1-nitro-2-alkylnaphthalenes or the direct nitration of 2-naphthoic acid derivatives. The oxidation of alkylnaphthalenes using metal catalysts such as cobalt and manganese salts in the presence of a bromine source is a common industrial method for producing naphthoic acids.[3]

Experimental Workflow for a Generic Oxidation of a 1-Nitro-2-alkylnaphthalene

Conclusion

This compound, since its first synthesis by Veselý and Jakeš in 1923, has remained a compound of interest for synthetic organic chemists. The foundational two-step synthesis involving nitration followed by oxidation provides a reliable, albeit classical, route to this valuable intermediate. While modern oxidation techniques may offer improvements in terms of yield and environmental impact, the core synthetic strategy has endured. This guide provides the essential historical, chemical, and procedural information for researchers and professionals engaged in the synthesis and application of naphthalenic compounds. Further research to fully characterize its properties, such as solubility and pKa, would be beneficial to the scientific community.

References

An In-Depth Technical Guide to 1-Nitro-2-naphthoic Acid: Properties, Synthesis, and Biological Prospects

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Nitro-2-naphthoic acid, a nitro-substituted aromatic carboxylic acid. Due to the limited direct experimental data on this specific compound, this document consolidates its known properties and supplements them with in-depth information on the synthesis, biological activities, and potential signaling pathway interactions of structurally related compounds. This approach aims to equip researchers with a valuable starting point for future investigation and application of this compound in medicinal chemistry and drug development.

Chemical and Physical Properties

This compound is an organic compound with the molecular formula C11H7NO4.[1] Its chemical structure consists of a naphthalene ring substituted with a nitro group at the 1-position and a carboxylic acid group at the 2-position.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 103987-83-3 | [1][2] |

| Molecular Formula | C11H7NO4 | [1][2] |

| Molecular Weight | 217.18 g/mol | [1] |

| Purity/Specification | 95+% | [1] |

| Storage | Sealed in dry, 2-8°C | [1] |

Synthesis and Experimental Protocols

Proposed Synthesis Workflow

The proposed synthesis involves the nitration of 2-naphthoic acid. This approach is based on the common electrophilic substitution reactions on the naphthalene ring.

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol (Hypothetical)

This protocol is based on typical nitration procedures for aromatic compounds.

Materials:

-

2-Naphthoic acid

-

Concentrated Nitric Acid (HNO3)

-

Concentrated Sulfuric Acid (H2SO4)

-

Ice bath

-

Distilled water

-

Filter paper and funnel

-

Recrystallization solvent (e.g., ethanol or acetic acid)

Procedure:

-

In a flask, dissolve 2-naphthoic acid in a minimal amount of concentrated sulfuric acid. Cool the mixture in an ice bath.

-

Slowly add a nitrating mixture (a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid) to the flask while maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction to stir at a controlled temperature for a specified time to ensure complete nitration.

-

Pour the reaction mixture onto crushed ice to precipitate the crude this compound.

-

Collect the precipitate by filtration and wash with cold water to remove residual acids.

-

Purify the crude product by recrystallization from a suitable solvent.

-

Dry the purified crystals under vacuum.

Note: This is a generalized protocol and would require optimization of reaction conditions, such as temperature, reaction time, and molar ratios of reactants.

Biological Activity and Potential Applications

Direct studies on the biological activity of this compound are not currently available. However, the biological profiles of related nitro-containing aromatic compounds and naphthoic acid derivatives suggest potential areas for investigation.

Antimicrobial and Anticancer Potential

Nitro compounds are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties.[3] The nitro group can be reduced within cells to form reactive nitroso and hydroxylamino derivatives, which can induce cellular damage. Naphthoquinone derivatives, which share the naphthalene core, have also shown promising anticancer activity.

Cytotoxicity of Related Compounds

Studies on related compounds provide some insight into the potential cytotoxicity of this compound. For instance, nitrophenols have been shown to induce cytotoxicity in human lung cells. While direct data is lacking, it is plausible that this compound could exhibit cytotoxic effects, which would be a critical parameter to evaluate for any potential therapeutic application.

Potential Signaling Pathway Interactions

The specific signaling pathways modulated by this compound have not been elucidated. However, based on the activities of structurally similar molecules, some potential targets can be hypothesized.

Aryl Hydrocarbon Receptor (AhR) Pathway

1,4-Dihydroxy-2-naphthoic acid, a related naphthoic acid derivative, has been identified as an agonist/antagonist of the aryl hydrocarbon receptor (AhR). The AhR is a ligand-activated transcription factor involved in regulating the expression of genes related to xenobiotic metabolism, cell growth, and differentiation.

MAP Kinase and PI3K/Akt Signaling

1,2-Naphthoquinone, another related compound, has been shown to activate signaling cascades involving MAP kinases (ERK-1, ERK-2, ERK-5) and the PI3K/Akt pathway. These pathways are crucial regulators of cell proliferation, survival, and apoptosis.

Caption: Hypothesized signaling pathways for this compound.

Future Directions and Conclusion

This compound represents an understudied molecule with potential for further investigation in the fields of medicinal chemistry and drug discovery. The information compiled in this guide, drawn from its known properties and the activities of related compounds, provides a solid foundation for future research. Key areas for future exploration include:

-

Development and optimization of a reliable synthesis protocol.

-

Comprehensive evaluation of its biological activities, including antimicrobial and anticancer screening.

-

In-depth studies of its cytotoxicity against various cell lines.

-

Elucidation of its mechanism of action and identification of specific molecular targets and signaling pathways.

This technical guide serves as a catalyst for initiating new research endeavors into the properties and potential applications of this compound.

References

A Comprehensive Technical Review of 1-Nitro-2-naphthoic Acid and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Nitro-2-naphthoic acid and its derivatives represent a class of organic compounds with significant potential in medicinal chemistry and materials science. The presence of the nitro group, a potent electron-withdrawing moiety, on the naphthalene scaffold dramatically influences the molecule's electronic properties, reactivity, and biological activity. This technical guide provides a comprehensive review of the synthesis, chemical properties, and known biological activities of this compound and its key derivatives, with a focus on their potential applications in drug development. This document summarizes key quantitative data, details experimental protocols, and visualizes relevant chemical pathways and workflows.

Chemical Properties and Spectroscopic Data

This compound (also known as 1-nitronaphthalene-2-carboxylic acid) is a solid with the molecular formula C₁₁H₇NO₄ and a molecular weight of 217.18 g/mol .[1][2] Its structure consists of a naphthalene ring system substituted with a nitro group at the 1-position and a carboxylic acid group at the 2-position.

Table 1: Physicochemical Properties of this compound [1][2]

| Property | Value |

| Molecular Formula | C₁₁H₇NO₄ |

| Molecular Weight | 217.18 g/mol |

| CAS Number | 103987-83-3 |

| Appearance | Solid |

| XLogP3 | 2.5 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 1 |

| Exact Mass | 217.0375077 g/mol |

| Topological Polar Surface Area | 83.1 Ų |

Spectroscopic Data:

Table 2: Reference Spectroscopic Data for Related Naphthoic Acids [3]

| Compound | 1H NMR (Solvent) | 13C NMR (Solvent) |

| 1-Naphthoic acid | (400 MHz, DMSO) δ 13.17 (s, 1H), 8.87 (d, J = 8.6 Hz, 1H), 8.16 (m, 2H), 8.08 – 7.94 (m, 1H), 7.74 – 7.46 (m, 3H) | (101 MHz, DMSO) δ 169.1, 133.9, 133.4, 131.1, 130.3, 129.1, 128.2, 128.1, 126.7, 126.0, 125.4 |

| 2-Naphthoic acid | (400 MHz, DMSO) δ 13.11 (s, 1H), 8.63 (s, 1H), 8.12 (d, J = 8.0 Hz, 1H), 8.05 – 7.97 (m, 3H), 7.70 – 7.55 (m, 2H) | (101 MHz, DMSO) δ 167.9, 135.8, 134.5, 132.0, 130.3, 129.3, 128.4, 128.0, 127.8, 126.9, 125.4 |

The infrared spectrum of aromatic nitro compounds typically displays characteristic N-O stretching bands. The asymmetrical stretch appears in the range of 1550-1475 cm⁻¹, while the symmetrical stretch is found between 1360-1290 cm⁻¹.[4] A vapor phase IR spectrum of this compound is available on PubChem.[2] Mass spectrometry data (GC-MS) is also accessible through the PubChem database.[2]

Synthesis of this compound and its Derivatives

The synthesis of this compound can be approached through the nitration of a suitable naphthalene precursor. A documented, though not fully detailed, method involves the preparation from 2-nitro-1-methylnaphthalene, suggesting an oxidation of the methyl group to a carboxylic acid.[5] A more general and accessible approach involves the direct nitration of 2-naphthoic acid.

Experimental Protocol: Nitration of 2-Naphthoic Acid (General Procedure)

This protocol is a generalized procedure for the nitration of an aromatic carboxylic acid and would require optimization for 2-naphthoic acid.

Materials:

-

2-Naphthoic acid

-

Concentrated sulfuric acid (98%)

-

Concentrated nitric acid (70%)

-

Ice

-

Distilled water

-

Sodium carbonate solution (for neutralization)

-

Suitable solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.

-

Slowly add 2-naphthoic acid to the cold sulfuric acid with continuous stirring until it is completely dissolved.

-

Prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.

-

Add the nitrating mixture dropwise to the solution of 2-naphthoic acid in sulfuric acid, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at a controlled temperature (e.g., room temperature) for a specified time to ensure complete nitration. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Carefully pour the reaction mixture onto crushed ice with stirring.

-

The precipitated solid, this compound, is collected by vacuum filtration and washed with cold water.

-

The crude product can be purified by recrystallization from a suitable solvent.

Caption: General workflow for the synthesis of this compound.

Synthesis of Derivatives

Esters: Methyl 1-nitro-2-naphthoate can be synthesized from this compound via Fischer esterification.

Amides: 1-Nitro-2-naphthamide can be prepared by first converting the carboxylic acid to its more reactive acid chloride, 1-nitro-2-naphthoyl chloride, followed by reaction with ammonia or a primary/secondary amine.

Caption: Synthesis pathways for ester and amide derivatives.

Biological Activities and Potential Applications

While specific biological data for this compound is limited, the broader classes of nitroaromatic and naphthoic acid compounds have demonstrated significant pharmacological potential, particularly as anticancer and antimicrobial agents.

Anticancer Activity

The cytotoxic effects of nitronaphthalene derivatives have been noted, with 1-nitronaphthalene showing toxicity in animal studies.[6] The mechanism of action for many naphthoquinone derivatives, which share the naphthalene core, involves the generation of reactive oxygen species (ROS) through redox cycling, leading to oxidative stress and apoptosis in cancer cells.[7] Another proposed mechanism is the inhibition of topoisomerase enzymes, which are crucial for DNA replication and repair in cancer cells.

A study on aminobenzylnaphthols, derived from 2-naphthol, showed that these compounds can induce apoptosis in cancer cell lines and may act by inhibiting cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle.[2]

Table 3: Cytotoxicity of Related Naphthol and Nitrophenol Derivatives

| Compound | Cell Line | IC50 | Reference |

| 1-Naphthol | Human Lymphocytes | Significant DNA fragmentation at 50 and 100 µM | [8] |

| 2-Naphthol | Human Lymphocytes | Significant DNA fragmentation at all tested concentrations | [8] |

| 4-Nitrophenol | BEAS-2B (human lung epithelial) | Most cytotoxic of nitrophenols tested | [9] |

| 2-Nitrophenol | BEAS-2B (human lung epithelial) | Least cytotoxic of nitrophenols tested | [9] |

Antimicrobial Activity

Nitroaromatic compounds are a well-established class of antimicrobial agents. Their mechanism of action often involves the enzymatic reduction of the nitro group within the microbial cell to form cytotoxic radical species that damage DNA and other vital macromolecules.[10]

Studies on naphthoic acid derivatives have shown their potential as antibacterial agents. For instance, lanthanum complexes of various naphthoic acids exhibited significant antibacterial activity against E. coli and S. aureus.[10] Furthermore, certain 1-aminoalkyl-2-naphthol derivatives have demonstrated potent activity against multidrug-resistant bacterial strains.[11]

Caption: Proposed antimicrobial mechanism of action for nitroaromatic compounds.

Signaling Pathways

The precise signaling pathways modulated by this compound have not been elucidated. However, based on the activities of related compounds, several pathways can be implicated. The generation of ROS by naphthoquinone-like compounds can activate stress-response pathways, such as the p38 MAPK and JNK pathways, which can lead to apoptosis.

Furthermore, the aryl hydrocarbon receptor (AhR) signaling pathway is known to be modulated by various naphthalene derivatives.[12] Activation of AhR can lead to the induction of cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics.

Conclusion

This compound and its derivatives are a promising, yet underexplored, class of compounds. Their synthesis, while requiring careful control of nitration conditions, is achievable through established organic chemistry methods. The presence of both a nitro and a carboxylic acid group on the naphthalene scaffold provides a rich platform for derivatization and modulation of biological activity. While direct biological data is scarce, the known anticancer and antimicrobial activities of related nitroaromatic and naphthoic acid compounds strongly suggest the potential of this class of molecules in drug discovery. Further research is warranted to synthesize and screen a library of this compound derivatives to fully elucidate their therapeutic potential and mechanisms of action. This will involve detailed spectroscopic characterization, robust biological testing, and in-depth studies of their effects on cellular signaling pathways.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. This compound | C11H7NO4 | CID 575415 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. ir.canterbury.ac.nz [ir.canterbury.ac.nz]

- 6. 1-Nitronaphthalene | C10H7NO2 | CID 6849 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Molecular mechanism and health effects of 1,2-Naphtoquinone - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Determination of cytotoxic and genotoxic effects of naphthalene, 1-naphthol and 2-naphthol on human lymphocyte culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cytotoxicity and oxidative stress induced by atmospheric mono-nitrophenols in human lung cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jetir.org [jetir.org]

- 11. Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Editor’s Highlight: Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists: Structure–Activity Relationships and Receptor Modeling - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 1-Nitro-2-naphthoic Acid in Organic Synthesis

Introduction

1-Nitro-2-naphthoic acid is a valuable, though not widely documented, intermediate in the field of organic synthesis. Its structure, featuring a naphthalene core substituted with both a nitro and a carboxylic acid group, offers a versatile platform for the synthesis of a variety of more complex molecules. The primary utility of this compound lies in its potential for facile conversion into 1-amino-2-naphthoic acid. This transformation unlocks a rich field of subsequent chemical modifications, making it a key precursor for the development of novel dyes, complex heterocyclic systems, and potentially bioactive compounds for the pharmaceutical industry.

The strategic placement of the nitro and carboxylic acid groups at the 1 and 2 positions, respectively, allows for intramolecular cyclization reactions and the formation of fused ring systems. The reduction of the nitro group to a primary amine is a pivotal step, yielding an ortho-amino aromatic carboxylic acid analogue, which is a classic precursor for a multitude of synthetic pathways. These notes provide detailed protocols for this key transformation and explore the subsequent applications of the resulting intermediate in various fields of chemical research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its primary derivative, 1-Amino-2-naphthoic acid, is presented below for easy reference.

| Property | This compound | 1-Amino-2-naphthoic acid |

| Molecular Formula | C₁₁H₇NO₄ | C₁₁H₉NO₂ |

| Molecular Weight | 217.18 g/mol | 187.19 g/mol |

| CAS Number | 103987-83-3 | 4919-43-1[1] |

| Appearance | Expected to be a crystalline solid | Crystalline solid |

| Melting Point | Data not readily available | 270 °C[2] |

| Solubility | Soluble in organic solvents like ethanol, DMF, DMSO | Soluble in organic solvents, aqueous base |

| IUPAC Name | 1-Nitronaphthalene-2-carboxylic acid | 1-Aminonaphthalene-2-carboxylic acid[1] |

Experimental Protocols

The foundational step in utilizing this compound is its reduction to 1-Amino-2-naphthoic acid. The following protocol provides a detailed methodology for this transformation, based on well-established procedures for the reduction of aromatic nitro compounds.[3][4]

Protocol 1: Reduction of this compound to 1-Amino-2-naphthoic Acid

This protocol describes the reduction of the nitro group using tin(II) chloride in an acidic medium, a reliable and high-yielding method.

| Parameter | Value / Description |

| Reagents | This compound, Tin(II) chloride dihydrate (SnCl₂·2H₂O), Concentrated Hydrochloric Acid (HCl), Ethanol, Sodium hydroxide (NaOH), Distilled water. |

| Equipment | Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, Buchner funnel, filtration apparatus, pH paper. |

| Procedure | 1. In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol. 2. Add a solution of Tin(II) chloride dihydrate (4-5 eq) in concentrated hydrochloric acid. 3. Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC. 4. After completion, cool the reaction mixture to room temperature. 5. Carefully neutralize the mixture with a concentrated aqueous solution of NaOH until the pH is ~8-9. A precipitate of tin salts will form. 6. Filter the mixture through a pad of celite to remove the inorganic salts and wash the filter cake with ethanol. 7. Combine the filtrate and washings, and remove the ethanol under reduced pressure. 8. Acidify the remaining aqueous solution with dilute HCl to a pH of ~4-5 to precipitate the product. 9. Filter the solid, wash with cold water, and dry under vacuum to yield 1-Amino-2-naphthoic acid. |

| Purification | Recrystallization from an ethanol/water mixture. |

| Expected Yield | > 80% |

| Safety Precautions | Handle concentrated acids and bases in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. |

Application Notes

The synthesis of 1-Amino-2-naphthoic acid opens up numerous possibilities for its use as a versatile intermediate.

Intermediate in Dye Synthesis

Analogous to other amino-naphthalene derivatives like 1-amino-2-naphthol-4-sulfonic acid, which are key components in the manufacturing of azo dyes[5][6], 1-Amino-2-naphthoic acid can serve as a precursor to novel dye molecules. The primary amino group can be readily diazotized and then coupled with various electron-rich aromatic compounds (coupling components) to produce a wide range of colors. The carboxylic acid group can modulate the dye's solubility and binding properties to fabrics.

General Protocol for Azo Dye Synthesis:

-

Diazotization: Dissolve 1-Amino-2-naphthoic acid in dilute HCl and cool to 0-5 °C. Add a cold aqueous solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature to form the diazonium salt.

-

Coupling: In a separate vessel, dissolve the coupling component (e.g., 2-naphthol, N,N-dimethylaniline) in a dilute NaOH solution and cool to 0-5 °C.

-

Reaction: Slowly add the cold diazonium salt solution to the cold solution of the coupling component with vigorous stirring. The azo dye will precipitate out of the solution.

-

Isolation: Filter the dye, wash with water, and dry.

Precursor for Heterocyclic Compounds

The ortho-disposition of the amino and carboxylic acid groups in 1-Amino-2-naphthoic acid is ideal for the synthesis of fused heterocyclic systems through intramolecular cyclization reactions.

-

Naphthoxazinones: Reaction with phosgene or its equivalents can lead to the formation of naphthoxazinone derivatives, which are scaffolds of interest in medicinal chemistry.

-

Fused Lactams: The amino group can be first acylated, and the resulting amide can undergo intramolecular cyclization under dehydrating conditions to form a seven-membered lactam fused to the naphthalene ring.

-

Naphthalimide Analogues: While classic naphthalimides are derived from 1,8-naphthalic acid, the reactivity of 1-amino-2-naphthoic acid allows for the synthesis of related fused-ring systems that may exhibit interesting photophysical properties or biological activity.[7][8]

Scaffold in Medicinal Chemistry

The naphthalene ring is a common motif in many biologically active compounds. Derivatives of naphthoic acid and naphthylamine have shown a range of activities, including antimicrobial and anticancer properties.[9][10][11] 1-Amino-2-naphthoic acid provides a versatile scaffold that can be elaborated through various chemical reactions to generate libraries of compounds for drug discovery screening. The amino group can be converted into amides, sulfonamides, or ureas, while the carboxylic acid can be transformed into esters or amides, allowing for extensive structural diversification.

Visualizations

References

- 1. 1-Amino-2-naphthoic acid | C11H9NO2 | CID 11789942 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 4. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 5. nbinno.com [nbinno.com]

- 6. Synthesis and Dyeing Properties of Acid Dyes Derived from 1-amino-2-naphthol-4-sulphonic Acid, World Journal of Applied Chemistry, Science Publishing Group [sciencepublishinggroup.com]

- 7. asianpubs.org [asianpubs.org]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Naphthoquinone amino acid derivatives, synthesis and biological activity as proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Application Notes and Protocols: 1-Nitro-2-naphthoic Acid as a Versatile Building Block for Novel Heterocyclic Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Nitro-2-naphthoic acid is a highly functionalized naphthalene derivative that holds significant promise as a starting material for the synthesis of a diverse range of novel heterocyclic compounds. The presence of both a nitro group at the 1-position and a carboxylic acid group at the 2-position provides two reactive handles for strategic chemical transformations. The proximity of these functional groups allows for intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems with potential applications in medicinal chemistry and materials science. This document provides detailed application notes and experimental protocols for the synthesis of key heterocyclic scaffolds derived from this compound, along with available data on their biological activities.

Key Heterocyclic Scaffolds from this compound

The strategic manipulation of the nitro and carboxylic acid functionalities of this compound allows for the synthesis of several important heterocyclic cores. This is primarily achieved through a key intermediate, 1-amino-2-naphthoic acid, obtained via the reduction of the nitro group. Subsequent intramolecular reactions of this intermediate, or its derivatives, lead to the formation of fused ring systems.

Workflow for Heterocycle Synthesis:

Caption: General workflow for synthesizing novel heterocycles from this compound.

I. Synthesis of Naphtho[1,2-d]isoxazol-5(4H)-one

Naphtho[1,2-d]isoxazol-5(4H)-one represents a class of heterocyclic compounds that can be synthesized from this compound. The synthetic strategy involves an intramolecular reductive cyclization of an ester derivative of this compound.

Reaction Scheme:

Caption: Synthetic pathway to Naphtho[1,2-d]isoxazol-5(4H)-one.

Experimental Protocol: Synthesis of Methyl 1-nitro-2-naphthoate

Materials:

-

This compound

-

Thionyl chloride (SOCl₂)

-

Anhydrous methanol (MeOH)

-

Anhydrous dichloromethane (DCM)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, suspend this compound (1.0 eq) in anhydrous DCM.

-

Add thionyl chloride (1.5 eq) dropwise at 0 °C.

-

Allow the reaction mixture to stir at room temperature for 3 hours.

-

Remove the solvent and excess thionyl chloride under reduced pressure.

-

Dissolve the resulting crude acyl chloride in anhydrous methanol and stir at room temperature for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the methanol under reduced pressure.

-

Dissolve the residue in DCM and wash sequentially with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude methyl 1-nitro-2-naphthoate.

-

Purify the crude product by column chromatography on silica gel.

Experimental Protocol: Reductive Cyclization to Naphtho[1,2-d]isoxazol-5(4H)-one

Materials:

-

Methyl 1-nitro-2-naphthoate

-

Zinc dust (Zn)

-

Glacial acetic acid (AcOH)

-

Water

Procedure:

-

Dissolve methyl 1-nitro-2-naphthoate (1.0 eq) in glacial acetic acid.

-

Add zinc dust (3.0 eq) portion-wise to the solution while stirring.

-

Heat the reaction mixture to reflux for 4 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and filter to remove excess zinc.

-

Pour the filtrate into ice-cold water to precipitate the product.

-

Filter the precipitate, wash with cold water, and dry under vacuum to yield Naphtho[1,2-d]isoxazol-5(4H)-one.

II. Synthesis of Benzo[g]cinnoline-4-carboxylic Acid Derivatives

The synthesis of benzo[g]cinnoline derivatives from this compound proceeds through the initial reduction of the nitro group to form 1-amino-2-naphthoic acid. This intermediate can then undergo diazotization followed by an intramolecular cyclization to yield the cinnoline core.

Reaction Scheme:

Caption: Synthetic pathway to Benzo[g]cinnoline-4-carboxylic Acid.

Experimental Protocol: Synthesis of 1-Amino-2-naphthoic acid

Materials:

-

This compound

-

Iron powder (Fe)

-

Concentrated Hydrochloric acid (HCl)

-

Ethanol

-

Water

-

Sodium hydroxide (NaOH)

Procedure:

-

In a round-bottom flask, prepare a mixture of this compound (1.0 eq) in ethanol and water.

-

Add iron powder (5.0 eq) and a catalytic amount of concentrated HCl.

-

Heat the mixture to reflux for 6 hours.

-

Monitor the disappearance of the starting material by TLC.

-

Once the reaction is complete, cool the mixture and filter through a pad of celite to remove the iron salts.

-

Concentrate the filtrate under reduced pressure.

-

Adjust the pH of the aqueous solution to ~4-5 with a solution of NaOH to precipitate the amino acid.

-

Filter the precipitate, wash with cold water, and dry to obtain 1-amino-2-naphthoic acid.

Experimental Protocol: Synthesis of Benzo[g]cinnoline-4-carboxylic Acid

Materials:

-

1-Amino-2-naphthoic acid

-

Sodium nitrite (NaNO₂)

-

Concentrated Hydrochloric acid (HCl)

-

Copper powder (Cu)

Procedure:

-

Dissolve 1-amino-2-naphthoic acid (1.0 eq) in dilute HCl at 0-5 °C.

-

Slowly add an aqueous solution of sodium nitrite (1.1 eq) while maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

-

Add copper powder (catalytic amount) to the solution to initiate the Pschorr cyclization.

-

Allow the reaction to warm to room temperature and then heat gently to 50-60 °C until the evolution of nitrogen gas ceases.

-

Cool the reaction mixture and filter the precipitate.

-

Wash the solid with water and then recrystallize from a suitable solvent (e.g., ethanol/water) to afford benzo[g]cinnoline-4-carboxylic acid.

Biological Activities

Heterocyclic compounds derived from naphthoic acid scaffolds have shown a wide range of biological activities. While specific data for the direct derivatives of this compound is emerging, related structures exhibit promising antimicrobial and anticancer properties.

Antimicrobial Activity

Naphthyridine and naphthoxazole derivatives are known to possess significant antimicrobial properties. The planar aromatic structure allows for intercalation with bacterial DNA, while various substituents can modulate their activity and spectrum.

Table 1: Reported Antimicrobial Activity of Related Naphthyridine and Benzo[g]indazole Derivatives

| Compound Class | Test Organism | Activity (MIC in µg/mL) | Reference |

| Naphthyridine Derivatives | Staphylococcus aureus | 8 - 31 | [1] |

| Naphthyridine Derivatives | Pseudomonas aeruginosa | Moderate Activity | [1] |

| Benzo[g]indazole Derivatives | Neisseria gonorrhoeae | 62.5 - 250 | [2] |

| Benzo[g]indazole Derivatives | Staphylococcus aureus | 3.125 | [3] |

| Indazole-benzimidazole hybrids | Staphylococcus aureus | 3.90 | [4] |

| Indazole-benzimidazole hybrids | Candida tropicalis | 1.95 | [4] |

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

Conclusion

This compound serves as a valuable and versatile starting material for the construction of novel and complex heterocyclic frameworks. The protocols outlined in this document provide a foundation for the synthesis of naphtho[1,2-d]isoxazolones and benzo[g]cinnolines. The potential for these and other derivatives to exhibit significant biological activity, particularly as antimicrobial agents, warrants further investigation and development. The synthetic routes are amenable to modification, allowing for the generation of libraries of compounds for structure-activity relationship (SAR) studies, which is a critical step in the drug discovery process. Researchers are encouraged to explore the diverse reactivity of this building block to unlock new frontiers in heterocyclic chemistry and medicinal science.

References

- 1. Synthesis of Benzo[g]quinoline Derivatives and Their Electroluminescent Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2 H-Benzo[ g]indazole Derivatives: Antiproliferative and Antibacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Application Note: Synthesis of Amino-Naphthoic Acids from 1-Nitro-2-naphthoic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction: Amino-naphthoic acids are crucial intermediates in the synthesis of pharmaceuticals, dyes, and advanced materials. Their rigid bicyclic structure and versatile functional groups make them valuable building blocks in medicinal chemistry and materials science. A primary route to these compounds involves the reduction of the corresponding nitro-naphthoic acids. This document provides detailed protocols for the synthesis of 1-amino-2-naphthoic acid from 1-nitro-2-naphthoic acid, focusing on common, reliable, and scalable laboratory methods. The reduction of a nitro group is a fundamental transformation in organic chemistry, with various reagents capable of effecting this change.[1]

General Reaction Scheme

The core transformation is the reduction of the nitro group at the C1 position of the naphthalene ring to an amine group, yielding 1-amino-2-naphthoic acid.

Caption: Reduction of this compound to 1-Amino-2-naphthoic acid.

Overview of Common Reduction Methods

The reduction of aromatic nitro compounds is a well-established transformation with numerous methodologies. The choice of method often depends on factors like substrate tolerance to other functional groups, cost, scale, and environmental considerations. Catalytic hydrogenation and metal-acid reductions are among the most frequently employed techniques.[2][3]

Table 1: Comparison of Common Nitroarene Reduction Methods

| Method | Reagents/Catalyst | Solvent | Temperature (°C) | Typical Yields | Notes & Selectivity |

| Catalytic Hydrogenation | H₂ (gas), Pd/C (5-10 mol%)[2] | Ethanol, Methanol, Acetic Acid | 25 - 60 | >90% | Highly efficient and clean. May reduce other functional groups (alkenes, alkynes, benzyl groups).[2] |

| Transfer Hydrogenation | Triethylsilane, Pd/C[4] | Varies | 25 | High | A milder alternative to using hydrogen gas.[4] |

| Transfer Hydrogenation | Formic Acid, Iron Catalyst[5] | Varies | Mild | Good to Excellent | Base-free transfer hydrogenation method.[5] |

| Metal/Acid Reduction | Iron (Fe) powder, HCl/AcOH[2][6] | Water, Ethanol | 80 - 100 | >85% | Cost-effective and robust. Requires stoichiometric amounts of metal. Work-up can be tedious.[6] |

| Metal/Neutral Salt | Iron (Fe) powder, NH₄Cl | Water, Ethanol | 80 - 100 | >90% | Milder than strong acid conditions, good for acid-sensitive substrates. |

| Metal Salt Reduction | Tin(II) Chloride (SnCl₂)[2] | Ethanol, Ethyl Acetate | 25 - 70 | >80% | A mild method that tolerates many other reducible groups.[2] |

| Hydride Reduction | NaBH₄, Ag/TiO₂ catalyst[7] | Ethanol | 25 | >90% | Chemoselective reduction at room temperature.[7] |

Detailed Experimental Protocols

The following protocols are generalized for the reduction of this compound and should be adapted and optimized as necessary. Standard laboratory safety procedures should always be followed.

Protocol 1: Catalytic Hydrogenation with Palladium on Carbon (Pd/C)

This method is highly efficient and typically provides a very clean product, minimizing complex purification steps.[8]

Materials:

-

This compound

-

10% Palladium on carbon (Pd/C), 50% wet

-

Ethanol or Glacial Acetic Acid

-

Hydrogen (H₂) gas cylinder or balloon

-

Celite® or other filtration aid

-

Nitrogen or Argon gas for inerting

Equipment:

-

Parr hydrogenation apparatus or a round-bottom flask with a stir bar

-

Hydrogen balloon setup

-

Filtration apparatus (Büchner funnel)

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a hydrogenation vessel or a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent (e.g., ethanol, approx. 15-20 mL per gram of substrate).

-

Catalyst Addition: Under a stream of inert gas (N₂ or Ar), carefully add 10% Pd/C catalyst (typically 2-5 mol% Pd relative to the substrate).

-

Hydrogenation: Secure the flask to the hydrogenation apparatus. Evacuate the vessel and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere is replaced by hydrogen.

-